molecular formula C11H14O5 B3144567 Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate CAS No. 553672-08-5

Methyl 2-hydroxy-4-(2-methoxyethoxy)benzoate

Cat. No. B3144567
M. Wt: 226.23 g/mol
InChI Key: MBYLJOFPPMYREA-UHFFFAOYSA-N
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Patent
US07268128B2

Procedure details

To a 50 ml tetrahydrofuran solution of 4.0 g (23.8 mmol) of methyl 2,4-dihydroxybenzoate, 7.49 g (28.5 mmol) of triphenylphosphine, 2.25 ml (28.5 mmol) of 2-methoxyethanol, and 4.5 ml (28.5 mmol) of diethyl azodicarboxylate were slowly added at 0° C. The mixture was brought to room temperature, and stirred for 1 hour. Then, the reaction mixture was diluted with ethyl acetate, and washed with water and a saturated aqueous solution of sodium chloride. The washed system was dried over sodium sulfate, and then the solvent was distilled off under reduced pressure. To the residue, 100 ml of a solution of ethyl acetate/hexane (=1/4) was added, and insoluble solids were removed by filtration. Then, the mother liquor was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1) to obtain 4.71 g (87%) of the captioned compound.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
7.49 g
Type
reactant
Reaction Step Two
Quantity
2.25 mL
Type
reactant
Reaction Step Two
Name
diethyl azodicarboxylate
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]([OH:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:32][O:33][CH2:34][CH2:35]O.N(C(OCC)=O)=NC(OCC)=O>C(OCC)(=O)C.O1CCCC1>[OH:1][C:2]1[CH:11]=[C:10]([O:12][CH2:35][CH2:34][O:33][CH3:32])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)O
Name
Quantity
7.49 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.25 mL
Type
reactant
Smiles
COCCO
Name
diethyl azodicarboxylate
Quantity
4.5 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought to room temperature
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed system was dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, 100 ml of a solution of ethyl acetate/hexane (=1/4) was added
CUSTOM
Type
CUSTOM
Details
insoluble solids were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
Then, the mother liquor was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=CC(=C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 4.71 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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